molecular formula C11H17Br B13157663 2-(Bromomethyl)-2-cyclopropylbicyclo[2.2.1]heptane

2-(Bromomethyl)-2-cyclopropylbicyclo[2.2.1]heptane

Cat. No.: B13157663
M. Wt: 229.16 g/mol
InChI Key: XBYASKGKHISQQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)-2-cyclopropylbicyclo[221]heptane is a bicyclic compound with a bromomethyl group attached to the cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-2-cyclopropylbicyclo[2.2.1]heptane typically involves the bromination of a suitable precursor. One common method is the bromination of 2-cyclopropylbicyclo[2.2.1]heptane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, would likely be applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-2-cyclopropylbicyclo[2.2.1]heptane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Alcohols, ethers, or amines.

    Elimination: Alkenes.

    Oxidation: Alcohols or ketones.

    Reduction: Alkanes.

Scientific Research Applications

2-(Bromomethyl)-2-cyclopropylbicyclo[2.2.1]heptane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-2-cyclopropylbicyclo[2.2.1]heptane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In elimination reactions, the compound forms alkenes through the removal of a proton and the bromine atom .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)-2-cyclopropylbicyclo[2.2.1]heptane is unique due to the presence of both a bromomethyl group and a cyclopropyl ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for synthetic chemists looking to explore new chemical space .

Properties

Molecular Formula

C11H17Br

Molecular Weight

229.16 g/mol

IUPAC Name

2-(bromomethyl)-2-cyclopropylbicyclo[2.2.1]heptane

InChI

InChI=1S/C11H17Br/c12-7-11(9-3-4-9)6-8-1-2-10(11)5-8/h8-10H,1-7H2

InChI Key

XBYASKGKHISQQD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2(CC3CCC2C3)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.